molecular formula C12H12Br2O5 B3286479 Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate CAS No. 827592-88-1

Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate

Cat. No.: B3286479
CAS No.: 827592-88-1
M. Wt: 396.03 g/mol
InChI Key: MWQOJJOSKMEDTO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate typically involves the bromination of an ethoxy-substituted phenol followed by formylation and esterification reactions. The specific synthetic routes and reaction conditions can vary, but generally, the process includes:

Chemical Reactions Analysis

Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The bromine atoms and formyl group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate can be compared with other similar compounds, such as:

The presence of both the ethoxy and formyl groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

methyl 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2O5/c1-3-18-8-4-7(5-15)10(13)11(14)12(8)19-6-9(16)17-2/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQOJJOSKMEDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate

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